molecular formula C17H20N2O2 B3978268 2-(4-isopropylphenoxy)-N-(3-methyl-2-pyridinyl)acetamide

2-(4-isopropylphenoxy)-N-(3-methyl-2-pyridinyl)acetamide

Cat. No. B3978268
M. Wt: 284.35 g/mol
InChI Key: JAQZGYAIRYXJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropylphenoxy)-N-(3-methyl-2-pyridinyl)acetamide is a chemical compound also known as GW501516. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and is classified as a PPARδ modulator. It was first synthesized in the 1990s by GlaxoSmithKline (GSK) as a potential treatment for metabolic and cardiovascular diseases. However, its development was halted due to concerns over its potential carcinogenicity. Despite this setback, GW501516 has continued to be studied for its potential benefits in scientific research.

Mechanism of Action

GW501516 works by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in metabolism, inflammation, and energy homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in improved endurance and increased fat metabolism.
Biochemical and Physiological Effects:
GW501516 has been shown to have a number of biochemical and physiological effects. It has been found to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis. It has also been shown to increase glucose uptake and improve insulin sensitivity. In addition, it has been found to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

GW501516 has several advantages for use in lab experiments. It has been shown to be effective at low doses and has a relatively long half-life, which allows for less frequent dosing. It is also selective for PPARδ, which reduces the risk of off-target effects. However, there are also limitations to its use. Its potential carcinogenicity is a concern, and it has been banned by the World Anti-Doping Agency (WADA) due to its potential use as a performance-enhancing drug.

Future Directions

There are several future directions for research on GW501516. One area of interest is its potential use in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Another area of research is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in developing safer and more effective PPARδ modulators that do not have the potential carcinogenicity of GW501516. Overall, GW501516 remains a promising compound for scientific research, despite its setbacks.

Scientific Research Applications

GW501516 has been studied for its potential applications in scientific research. It has been shown to improve endurance and increase fat metabolism in animal models. It has also been found to have anti-inflammatory and neuroprotective effects. These properties make it a promising candidate for the treatment of a variety of diseases, including metabolic disorders, cardiovascular diseases, and neurodegenerative diseases.

properties

IUPAC Name

N-(3-methylpyridin-2-yl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12(2)14-6-8-15(9-7-14)21-11-16(20)19-17-13(3)5-4-10-18-17/h4-10,12H,11H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQZGYAIRYXJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)COC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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